An In-depth Technical Guide to the Research Applications of Trimethylamine-d9 Hydrochloride
An In-depth Technical Guide to the Research Applications of Trimethylamine-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated stable isotope-labeled analog of trimethylamine hydrochloride. Its unique physicochemical properties make it an indispensable tool in modern biomedical and chemical research. The substitution of nine hydrogen atoms with deuterium results in a mass shift of +9 Da, allowing for its clear differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses.[1] This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Research Applications
The utility of Trimethylamine-d9 Hydrochloride in research is primarily centered around two key areas: its use as an internal standard for precise quantification and as a tracer for metabolic studies.
Internal Standard in Quantitative Analytical Assays
Trimethylamine-d9 Hydrochloride is widely employed as an internal standard in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[2] By adding a known amount of the deuterated standard to a biological sample, variations that can occur during sample preparation and instrumental analysis can be effectively normalized, leading to highly accurate quantification of the target analyte, trimethylamine (TMA), and its derivatives.
This application is crucial in studies investigating the role of the gut microbiome in health and disease, as TMA is a key metabolite produced by the microbial breakdown of dietary precursors like choline and L-carnitine.
Stable Isotope Tracing in Metabolic Pathway Elucidation
The core utility of Trimethylamine-d9 Hydrochloride is rooted in stable isotope tracing. Researchers introduce the labeled compound into a biological system, such as a cell culture or an animal model, and then monitor the appearance of the deuterium label in downstream metabolites like trimethylamine N-oxide (TMAO). This allows for the unambiguous identification and quantification of metabolic pathways. Such studies are vital for understanding the metabolic fate of TMA and its contribution to various physiological and pathological processes.
Quantitative Data
The following tables summarize key quantitative data related to Trimethylamine-d9 Hydrochloride and its application in research.
Table 1: Physicochemical Properties
| Property | Trimethylamine-d9 Hydrochloride | Trimethylamine Hydrochloride |
| Molecular Formula | (CD₃)₃N · HCl | (CH₃)₃N · HCl |
| Molecular Weight | 104.63 g/mol | 95.57 g/mol |
| CAS Number | 18856-86-5 | 593-81-7 |
| Isotopic Purity | >99 atom % D | N/A |
| Melting Point | 283-284 °C (decomposes) | 277-279 °C (decomposes) |
| Storage Temperature | +4°C | Room Temperature |
Table 2: Mass Spectrometry Parameters for TMA and TMAO Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethylamine (TMA) | 60 | 44 |
| Trimethylamine-d9 (d9-TMA) | 69 | 49 |
| Trimethylamine N-oxide (TMAO) | 76 | 58 |
| Trimethylamine N-oxide-d9 (d9-TMAO) | 85 | 66 |
| Source: |
Experimental Protocols
Protocol 1: Quantification of TMA and TMAO in Human Urine by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of TMA and TMAO in human urine using Trimethylamine-d9 Hydrochloride as an internal standard.
1. Objective: To accurately quantify the concentration of TMA and TMAO in human urine samples.
2. Materials and Reagents:
-
Human urine samples
-
Trimethylamine-d9 Hydrochloride (for d9-TMA internal standard)
-
Trimethylamine N-oxide-d9 (d9-TMAO internal standard)
-
Methanol
-
Hexane
-
Butanol
-
Sodium Hydroxide (NaOH), 0.5 M
-
Formic Acid, 0.2 M
-
LC-MS/MS system (e.g., Thermo Quantiva)
3. Sample Preparation: a. To a urine sample, add internal standards: d9-TMA and d9-TMAO. b. For extraction, add 2 mL of hexane/1 mL of butanol and 1 mL of 0.5 N NaOH. c. Vortex the mixture vigorously. d. Centrifuge to separate the organic and aqueous phases. e. Transfer the organic phase (containing TMA) to a new tube. f. To the organic phase, add 0.2 mL of 0.2 M formic acid to transfer the extracted TMA to the aqueous phase. g. The remaining aqueous phase from the initial extraction contains TMAO. This can be diluted with methanol for analysis.
4. LC-MS/MS Analysis: a. Inject 5 µL of the prepared sample onto a suitable chromatography column (e.g., Silica column). b. Elute the analytes using an appropriate solvent gradient. c. Monitor the eluate using a mass spectrometer in positive-ion mode with multiple reaction monitoring (MRM). d. Use the precursor-to-product transitions specified in Table 2 to detect and quantify TMA, d9-TMA, TMAO, and d9-TMAO.
5. Data Analysis: a. Calculate the peak area ratio of the analyte to its corresponding internal standard. b. Construct a calibration curve using standards of known concentrations. c. Determine the concentration of TMA and TMAO in the urine samples by comparing their peak area ratios to the calibration curve.
Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model
This protocol describes an oral gavage study in mice to trace the metabolic fate of a deuterated precursor to TMA and TMAO.
1. Objective: To determine the in vivo conversion of a deuterated nutrient precursor to d9-TMA and d9-TMAO.
2. Materials and Reagents:
-
C57BL/6J mice
-
Deuterated precursor (e.g., d9-choline or d9-L-carnitine)
-
Sterile water or saline for vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
3. Experimental Procedure: a. Acclimate mice to the experimental conditions. b. Administer the deuterated precursor (e.g., synthetic d9-trimethyllysine or d9-choline) via oral gavage. c. Collect serial blood samples at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-gavage. d. Process blood samples to obtain plasma.
4. Sample Analysis: a. Prepare plasma samples for LC-MS/MS analysis, typically involving protein precipitation with a solvent like methanol, followed by centrifugation. b. Use an LC-MS/MS method optimized for the detection of d9-TMA and d9-TMAO, as described in Protocol 1. c. Quantify the plasma concentrations of the deuterated metabolites at each time point.
5. Data Interpretation: a. Plot the plasma concentrations of d9-TMA and d9-TMAO over time to visualize the pharmacokinetic profile. b. The appearance of d9-TMA and d9-TMAO in the plasma confirms the metabolic conversion of the administered deuterated precursor by the gut microbiota and host enzymes, respectively.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of TMA and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of trimethylamine (TMA) production and its conversion to trimethylamine N-oxide (TMAO).
Caption: A typical experimental workflow for the quantification of trimethylamine using Trimethylamine-d9 Hydrochloride as an internal standard.
